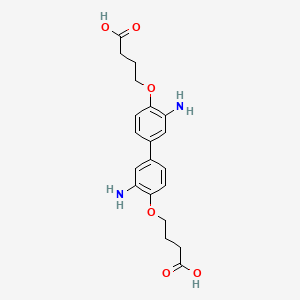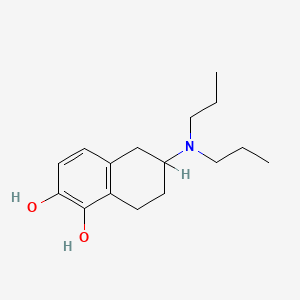![molecular formula C8H8BrN3 B1203761 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 41945-37-3](/img/structure/B1203761.png)
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a compound that belongs to the pyrazolo[1,5-a]pyrimidines family . It has been evaluated for its antianxiety properties .
Synthesis Analysis
The synthesis of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves various pathways. For instance, one approach involves the derivatization of a key iodinated building block featuring the pyrazolopyrimidine acetamide backbone . Another method involves the reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate .Molecular Structure Analysis
The molecular structure of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is represented by the linear formula C8H8N3Br1 . The InChI code is 1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4,11H,1H2,2H3 .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine are diverse. For example, it has been used in the synthesis of forty derivatives of pyrazolo[1,5-a]pyrimidine .Physical And Chemical Properties Analysis
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a powder . Its molecular weight is 226.08 . The compound’s InChI key is BWIKJXFAWBWVRI-UHFFFAOYSA-N .Applications De Recherche Scientifique
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives, including 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have shown significant potential as antitumor scaffolds .
Enzymatic Inhibitory Activity
These compounds have also demonstrated enzymatic inhibitory activity . This property could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Material Science
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthetic Transformations
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Structural Modifications
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 . This great synthetic versatility permits structural modifications throughout its periphery .
Drug Discovery
The pyrazolo[1,5-a]pyrimidine structural motif is a privileged scaffold for combinatorial library design and drug discovery . Its great synthetic versatility permits structural modifications throughout its periphery .
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBXHOKESCXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194704 | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
41945-37-3 | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorophenyl)methylideneamino]oxy-N,N-diethylethanamine](/img/structure/B1203684.png)









